molecular formula C6H6F3NO B13836740 (3E,5E)-6-Amino-1,1,1-Trifluoro-3,5-Hexadien-2-One

(3E,5E)-6-Amino-1,1,1-Trifluoro-3,5-Hexadien-2-One

Cat. No.: B13836740
M. Wt: 165.11 g/mol
InChI Key: PUFHMZXKUAYDGF-UHFFFAOYSA-N
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Description

6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one is a fascinating compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the trifluoromethyl group imparts significant stability and reactivity to the compound, making it an attractive target for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one can be achieved through several synthetic routes. One common method involves the deacetylation of 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione using potassium carbonate in refluxing methanol . This reaction proceeds with high yield and stereoselectivity, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one typically involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. Continuous flow reactors and automated systems are often utilized to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one stands out due to its specific combination of an amino group and a trifluoromethyl group, which imparts unique reactivity and stability. This makes it particularly valuable for applications requiring both chemical robustness and versatility.

Properties

Molecular Formula

C6H6F3NO

Molecular Weight

165.11 g/mol

IUPAC Name

6-amino-1,1,1-trifluorohexa-3,5-dien-2-one

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5(11)3-1-2-4-10/h1-4H,10H2

InChI Key

PUFHMZXKUAYDGF-UHFFFAOYSA-N

Canonical SMILES

C(=CC(=O)C(F)(F)F)C=CN

Origin of Product

United States

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